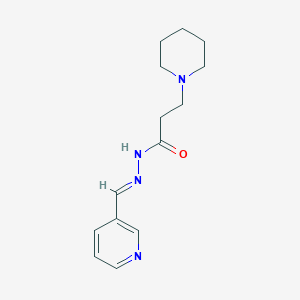

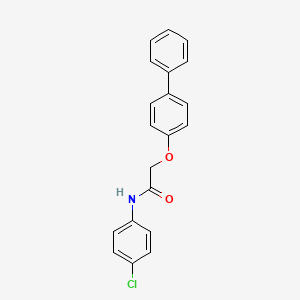

![molecular formula C20H18N4OS B5546330 N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine and imidazo[1,2-a]pyridine derivatives often involves multi-step reactions, including condensations, cyclizations, and functional group transformations. For example, Rathod and Solanki (2018) discussed the synthesis of pyrimidine derivatives using the Biginelli reaction, which is a one-pot synthesis involving aldehydes, diketo compounds, and urea or thiourea in an acidic medium. Although not directly mentioning the target compound, this method provides insight into the synthesis strategies for complex pyrimidine derivatives which are structurally related to the compound (Rathod & Solanki, 2018).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the chemical behavior of organic compounds. Techniques such as IR, NMR (1H, 13C, and 2D), and mass spectrometry are commonly used for structural investigation. For instance, Demir-Ordu et al. (2015) conducted stereochemical investigations of diastereomeric pyridine-carboxamides, utilizing NMR spectroscopy to assign configurations of stereogenic centers, which is relevant for comprehending the stereochemistry of similar compounds (Demir-Ordu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of a compound like "N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide" can be studied through its interactions and transformations. Kadir et al. (2017) explored the synthesis and characterization of monoamide isomers, demonstrating the influence of substituents on reactivity and providing insights into the chemical behavior of related compounds (Kadir et al., 2017).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are fundamental to the application and handling of chemical compounds. Qin et al. (2019) detailed the crystal structure and DFT study of an imidazo[1,2-a]pyridine derivative, emphasizing the importance of such analyses in understanding the physical characteristics of complex organic molecules (Qin et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for predicting the behavior of compounds in various environments. Studies like those by Shiina et al. (2008), which explored the catalytic synthesis of peptides, can shed light on the functional group transformations and reactivity patterns pertinent to complex amides and carboxamides, offering insights into the chemical properties of similar compounds (Shiina et al., 2008).

Scientific Research Applications

Disposition and Metabolism

Research on related compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), highlights their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, SB-649868, an orexin receptor antagonist designed for insomnia treatment, shows extensive metabolism and elimination primarily via feces, with minor urinary excretion. Such studies are crucial for understanding the safety and efficacy of pharmacological agents (Renzulli et al., 2011).

Carcinogenicity of Heterocyclic Amines

Investigations into heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) explore their mutagenic and carcinogenic potential. These compounds are common in cooked meats and have been implicated in the etiology of various cancers. Studies detailing the formation of HCAs during cooking and their metabolic activation pathways contribute to our understanding of diet-related cancer risks and the development of dietary guidelines to mitigate these risks (Nagao et al., 1996).

Biomonitoring and Exposure Assessment

Research on biomonitoring methods for assessing exposure to carcinogenic compounds, including HCAs, is vital for public health. Studies that measure metabolites or DNA adducts of such compounds in human biological samples provide insights into the internal dose of genotoxic substances and potential health risks. These methodologies enable the evaluation of environmental and dietary exposures to hazardous compounds, informing risk assessments and preventive measures (Bellamri et al., 2018).

Environmental and Dietary Risks

The assessment of environmental exposure to organophosphorus and pyrethroid pesticides in populations, especially children, underscores the broader implications of chemical exposure through diet and the environment. Such studies highlight the need for regulatory policies and interventions to minimize exposure to neurotoxicants and other hazardous chemicals (Babina et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-14-13-26-19(21-14)12-23(2)20(25)16-8-9-18-22-17(11-24(18)10-16)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNDJGPESLATSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN(C)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

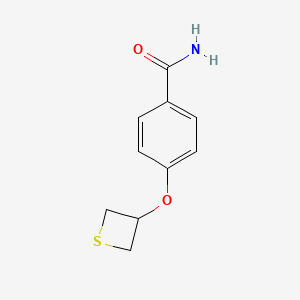

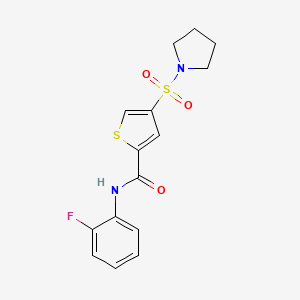

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

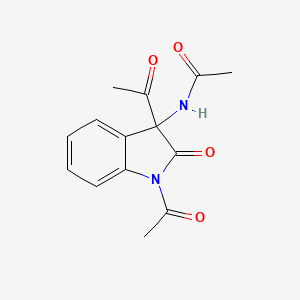

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

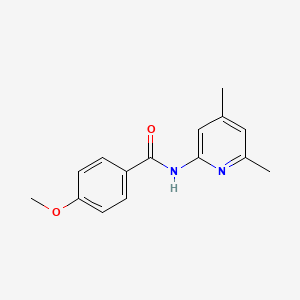

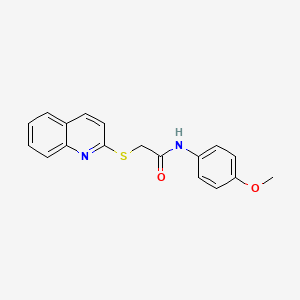

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

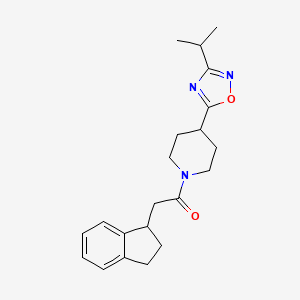

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)